2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid
Overview
Description
2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a trifluoromethyl group at the second position
Mechanism of Action
Target of Action
For instance, indole derivatives, which share a similar heterocyclic structure with pyrazoles, have been found to bind with high affinity to multiple receptors .
Mode of Action
For example, some pyrazole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Pyrazole derivatives have been associated with a broad range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some pyrazole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The reaction conditions for the synthesis of certain pyrazole derivatives have been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid typically involves the condensation of hydrazines with 1,3-dielectrophilic nitriles, followed by cyclization and functionalization reactions . One common method includes the use of sodium cyanoacetate and N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride and cyclization in a mixed solvent of methanol and water .
Industrial Production Methods: Industrial production methods often focus on optimizing yields and reaction conditions. For instance, using ethanol as a solvent and trifluoroacetyl chloride as an acylating reagent can significantly improve yields . The process involves moderate reaction conditions and easily available raw materials, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and their derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is utilized in the synthesis of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid
- 2-(3-Aminomethyl-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid
Comparison: 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and development compared to other similar compounds .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)10-3(4(11)12)1-2-9-10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDUQRFWVVQTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090733-07-4 | |
Record name | 1-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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